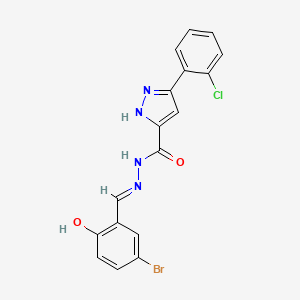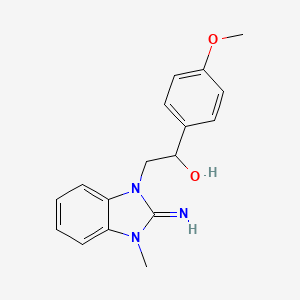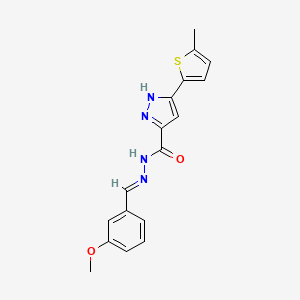![molecular formula C18H17N3OS2 B11662949 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B11662949.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-苯并噻唑-2-基硫代)-N’-[(E)-(4-乙基苯基)亚甲基]乙酰肼是一种复杂的有机化合物 ,以其在科学研究中的多种应用而闻名。该化合物具有苯并噻唑环、硫代基团和乙酰肼部分,使其成为药物化学 、材料科学 和生物化学 等各个领域的关注对象。
准备方法
合成路线和反应条件
2-(1,3-苯并噻唑-2-基硫代)-N’-[(E)-(4-乙基苯基)亚甲基]乙酰肼的合成通常涉及多步过程:
苯并噻唑衍生物的形成: 第一步涉及苯并噻唑衍生物的合成。这可以通过使邻氨基苯硫酚与二硫化碳和合适的碱反应,然后进行环化来实现。
硫醚的形成: 然后使苯并噻唑衍生物与氯乙酸反应,形成硫醚键。
酰肼的形成: 硫醚进一步与水合肼反应,形成乙酰肼。
席夫碱的形成: 最后,在酸性或碱性条件下,使乙酰肼与4-乙基苯甲醛缩合,形成所需的化合物。
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、自动化合成以及严格控制反应条件以确保高产率和纯度。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,特别是在硫代基团处,导致形成亚砜或砜。
还原: 还原反应可以针对亚胺基团,将其转化为胺。
取代: 苯并噻唑环可以参与亲电芳香取代反应,允许进一步官能化。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 卤素或硝化剂等亲电试剂可以在酸性条件下使用。
主要产物
氧化: 亚砜和砜。
还原: 相应的胺。
取代: 各种取代的苯并噻唑衍生物。
科学研究应用
化学
在化学中,这种化合物用作合成更复杂分子的构件。其独特的结构允许进行多种化学修饰,使其在开发新材料和催化剂方面具有价值。
生物学
在生物学研究中,2-(1,3-苯并噻唑-2-基硫代)-N’-[(E)-(4-乙基苯基)亚甲基]乙酰肼因其作为抗菌剂和抗癌剂的潜力而被研究。它与生物大分子相互作用的能力使其成为药物开发的候选者。
医学
该化合物潜在的治疗特性在药物化学 中被探索。它正在被研究用于治疗各种疾病,包括癌症和细菌感染。
工业
在工业领域,这种化合物用于合成染料、颜料和其他特种化学品。其稳定性和反应性使其适合于各种工业应用。
作用机制
2-(1,3-苯并噻唑-2-基硫代)-N’-[(E)-(4-乙基苯基)亚甲基]乙酰肼的作用机制涉及它与特定分子靶标的相互作用。在生物系统中,它可以通过与蛋白质或核酸结合来抑制酶活性或破坏细胞过程。确切的途径取决于具体的应用和目标生物体。
相似化合物的比较
类似化合物
- 2-(1,3-苯并噻唑-2-基硫代)乙酰肼
- 2-(1,3-苯并噻唑-2-基硫代)乙酰肼
独特性
与类似化合物相比,2-(1,3-苯并噻唑-2-基硫代)-N’-[(E)-(4-乙基苯基)亚甲基]乙酰肼因其特定的结构特征而脱颖而出,例如存在4-乙基苯基基团。这种独特的结构赋予了不同的化学和生物学特性,使其成为专业应用的有价值的化合物。
属性
分子式 |
C18H17N3OS2 |
|---|---|
分子量 |
355.5 g/mol |
IUPAC 名称 |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(4-ethylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H17N3OS2/c1-2-13-7-9-14(10-8-13)11-19-21-17(22)12-23-18-20-15-5-3-4-6-16(15)24-18/h3-11H,2,12H2,1H3,(H,21,22)/b19-11+ |
InChI 键 |
AXGAQWDPDXEINF-YBFXNURJSA-N |
手性 SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2 |
规范 SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-4-[(3-iodophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11662876.png)


![(2Z)-3-(4-ethoxybenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11662889.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11662891.png)
![N-(2-methoxyphenyl)-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}-5-phenylthiophene-3-carboxamide](/img/structure/B11662898.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11662902.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]ethanone](/img/structure/B11662928.png)
![N-{[N'-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B11662937.png)
![N'-[(1Z)-1-(4-chlorophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B11662940.png)
![N-benzyl-N-(4-{[(2E)-2-(2-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B11662946.png)
![2-({4-[4-(benzyloxy)-3-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B11662948.png)
![3-(4-fluorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11662958.png)
